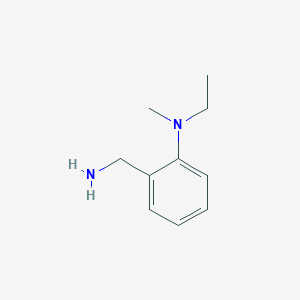

2-(aminomethyl)-N-ethyl-N-methylaniline

Description

Contextualizing the Compound within Amine Chemistry and Substituted Anilines

Amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to one or more carbon-containing groups. algoreducation.com They are classified as primary, secondary, or tertiary based on the number of these carbon groups. algoreducation.com The nitrogen atom in an amine possesses a lone pair of electrons, which is the source of its basicity and nucleophilicity. algoreducation.com

2-(aminomethyl)-N-ethyl-N-methylaniline is a multifaceted amine. It contains a primary amine group (-NH2) attached to a methyl group, which is in turn bonded to an aniline (B41778) ring. The aniline component itself features a tertiary amine group, with ethyl and methyl groups attached to the nitrogen atom.

Aniline and its derivatives are aromatic amines of immense importance in industrial and academic research, serving as foundational materials for dyes, pharmaceuticals, and polymers. rsc.orgyufenggp.comechemi.com The reactivity of the aniline ring is heavily influenced by the amino group, which is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. tohoku.ac.jp However, the presence of various substituents on the ring or the nitrogen atom can modulate this reactivity, leading to a diverse range of chemical behaviors. rsc.orgtohoku.ac.jpnih.gov The specific substitution pattern of this compound, with both a primary aminomethyl group and a tertiary N,N-dialkylamino group on the same aromatic ring, presents a unique chemical entity.

Significance as a Versatile Organic Intermediate and Reagent

The dual functionality of this compound suggests its role as a versatile intermediate and reagent in organic synthesis. The primary amine can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization to yield diazonium salts, which are themselves valuable synthetic intermediates. algoreducation.com The tertiary aniline nitrogen, while less reactive as a nucleophile, can still influence the electronic properties of the aromatic ring and participate in certain reactions.

The presence of multiple reactive sites allows for stepwise functionalization, making it a potentially useful scaffold for building more complex molecules. biosynth.com For instance, the primary amine could be selectively protected, allowing for reactions to occur at the aromatic ring, followed by deprotection and further modification at the primary amine. This versatility is a hallmark of valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. yufenggp.comechemi.com

While specific, documented applications for this compound are not readily found in the public scientific literature, its structure is analogous to other substituted anilines and diamines that are known to be important in various fields.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C10H16N2 americanelements.com |

| Molecular Weight | 164.25 g/mol biosynth.comamericanelements.com |

| Appearance | Liquid americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CCN(C)C1=CC=CC=C1CN biosynth.comamericanelements.com |

| CAS Number | 1094800-77-7 biosynth.comamericanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-ethyl-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(2)10-7-5-4-6-9(10)8-11/h4-7H,3,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMNCGBUSGMIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Aminomethyl N Ethyl N Methylaniline and Its Analogs

Alkylation Strategies for Aniline (B41778) Derivative Functionalization

Functionalization of the aniline amino group is a primary step in the synthesis of N,N-disubstituted derivatives. The introduction of ethyl and methyl groups onto the nitrogen atom can be achieved through several established methods, primarily direct alkylation and reductive amination.

Direct N-alkylation involves the reaction of an aniline with an alkylating agent. Traditional methods often utilize hazardous alkyl halides. However, modern approaches favor the use of alcohols, such as methanol and ethanol, in the presence of a catalyst, which is considered a greener alternative. researchgate.net The reaction of aniline with methanol at elevated temperatures over acid catalysts can yield N-methylaniline and N,N-dimethylaniline. wikipedia.org

The choice of catalyst is crucial for achieving high selectivity for N-alkylation over C-alkylation (alkylation of the aromatic ring). Acidic zeolites with specific pore sizes (6 to 8 angstroms) have demonstrated high selectivity for N-alkylation of anilines with lower alkanols at temperatures between 250°C and 350°C. google.com For instance, S-115 zeolite catalysts show a strong preference for forming N-alkylanilines with minimal ring-alkylation byproducts. google.com Transition-metal complexes, including those of rhodium, ruthenium, and iridium, have also been developed as effective catalysts for the N-alkylation of amines with alcohols. acs.org

| Catalyst System | Alkylating Agent | Temperature | Key Features |

| Acidic Zeolites (e.g., S-115) | Lower Alkanols (Methanol, Ethanol) | 250-350°C | High selectivity for N-alkylation over C-alkylation. google.com |

| Copper-Chromium Oxides | Methanol | 200-250°C | Effective for liquid-phase synthesis of N-methylaniline. google.com |

| NHC–Ir(III) Complexes | Methanol, Benzyl Alcohol | ~120°C | High yields in solvent-free N-alkylation and N-methylation reactions. acs.org |

| Skeletal Cu-based Catalysts | Methanol | Mild Conditions | Enables tunable synthesis of N-mono or N,N-dimethylated amines. researchgate.net |

This table presents various catalytic systems used for the direct N-alkylation of anilines, highlighting the alkylating agents, reaction temperatures, and key features of each system.

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for synthesizing amines. wikipedia.org This two-step, often one-pot, process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.com This method avoids the use of hazardous alkylating agents like alkyl halides. researchgate.net

To synthesize N-ethyl-N-methylaniline, one could start with aniline and react it sequentially with acetaldehyde and formaldehyde (or vice versa) in the presence of a suitable reducing agent. A more direct route would involve the reductive amination of N-methylaniline with acetaldehyde or N-ethylaniline with formaldehyde.

The selection of the reducing agent is critical. Sodium borohydride is a common choice, but it can also reduce the starting carbonyl compound. youtube.com To overcome this, milder and more selective reducing agents are often employed. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly effective because they are less reactive towards ketones and aldehydes but readily reduce the intermediate iminium ion. wikipedia.orgyoutube.com This chemoselectivity allows the entire reaction to be performed in a single pot. youtube.com

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH4) | A strong reducing agent; can reduce the starting carbonyl. Often used in a two-step process. mdma.ch |

| Sodium Cyanoborohydride (NaBH3CN) | Milder than NaBH4; selectively reduces the imine intermediate in weakly acidic conditions (pH ~5). youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent for one-pot reductive aminations. organic-chemistry.org |

| α-picoline-borane | An effective reducing agent that can be used in various solvents, including water, or under neat conditions. organic-chemistry.org |

| Decaborane (B10H14) | Acts as both a catalyst for imine formation and a mild reducing agent in methanol. organic-chemistry.org |

This table outlines common reducing agents used in reductive amination, detailing their key characteristics and applications in amine synthesis.

Formaldehyde-Mediated Syntheses and Catalytic Enhancements

The introduction of the aminomethyl group at the ortho position of the N-ethyl-N-methylaniline ring is a key step. This transformation is typically achieved through an aminomethylation reaction, often a variant of the Mannich reaction. The classic Mannich reaction involves the condensation of formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom.

In this context, N-ethyl-N-methylaniline serves as the compound with an active hydrogen at the ortho and para positions of the aromatic ring. The reaction would involve N-ethyl-N-methylaniline, formaldehyde, and an amine (like ammonia (B1221849) or a protected equivalent) in the presence of an acid catalyst. google.com The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate from formaldehyde and the amine, which then attacks the electron-rich aniline ring.

The industrial synthesis of 4,4′-methylene diphenyl diamine (MDA) from aniline and formaldehyde provides mechanistic insights. mdpi.com The reaction, conducted in acidic media, involves the formation of N-hydroxymethyl aniline, which dehydrates to an electrophilic N-methylidene anilinium ion that subsequently undergoes electrophilic aromatic substitution. mdpi.com A similar mechanism can be envisioned for the ortho-aminomethylation of N,N-dialkylanilines.

Due to the toxicity and high reactivity of formaldehyde, which can lead to byproducts, researchers have explored formaldehyde surrogates. nih.govbeilstein-journals.org Dimethyl sulfoxide (DMSO) has been used as a source for a methylene (-CH2-) unit in various multicomponent reactions to synthesize heterocyclic compounds. nih.govbeilstein-journals.org

Chemo- and Regioselectivity in Synthesis

Achieving the desired structure of 2-(aminomethyl)-N-ethyl-N-methylaniline requires precise control over both chemo- and regioselectivity throughout the synthetic sequence.

N-Alkylation vs. C-Alkylation: During the N-alkylation step using alcohols and catalysts, a common side reaction is C-alkylation, where the alkyl group is added to the aromatic ring. The selectivity is highly dependent on the catalyst and reaction conditions. For instance, using zeolite catalysts with specific pore structures, such as S-115, can suppress C-alkylation by sterically hindering the approach of the alkylating agent to the ring, thus favoring N-alkylation. google.com

Regioselectivity (Ortho- vs. Para-Substitution): The N,N-dialkylamino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Consequently, during the aminomethylation step, substitution can occur at both the ortho and para positions. Achieving high regioselectivity for the ortho product is a significant challenge. The bulky N-ethyl-N-methylamino group may sterically hinder the approach of the electrophile to the ortho position, potentially favoring the para-substituted product. Strategies to enhance ortho-selectivity could include the use of directing groups or specific catalysts that favor coordination at the ortho position.

A plausible synthetic pathway would involve the initial synthesis of N-ethyl-N-methylaniline, followed by a directed ortho-aminomethylation. This sequence avoids the complexities of selectively alkylating the aniline nitrogen in the presence of the primary aminomethyl group.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of aniline derivatives is crucial for developing sustainable industrial processes. nih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: Reductive amination pathways are generally preferred over direct alkylation with alkyl halides as they often have better atom economy and avoid the formation of halide salt waste. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents and liberates only water as a byproduct, is an excellent example of an atom-economical and green method for N-alkylation. researchgate.net

Safer Reagents and Solvents: A key green chemistry objective is the replacement of toxic reagents and solvents. Using alcohols or dimethyl carbonate as alkylating agents is preferable to using toxic alkyl halides. researchgate.net Similarly, employing water as a reaction solvent, when feasible, significantly improves the environmental profile of a synthesis. nih.gov Researchers have developed efficient one-pot, three-component aza-Friedel–Crafts reactions in aqueous media using Brønsted acidic ionic liquids as recyclable catalysts. nih.gov

Catalysis: The use of heterogeneous or recyclable homogeneous catalysts is central to green synthesis. Zeolites and metal-organic frameworks can be recovered and reused, reducing waste and cost. google.com Electrocatalytic methods, powered by renewable energy, represent a promising frontier for making aniline production more environmentally friendly by operating at room temperature and pressure and reducing byproducts. specchemonline.com

| Green Chemistry Principle | Application in Aniline Derivative Synthesis |

| Waste Prevention | One-pot reactions like reductive amination minimize intermediate isolation steps and associated waste. wikipedia.org |

| Atom Economy | "Borrowing hydrogen" methods for N-alkylation with alcohols produce water as the only byproduct. researchgate.net |

| Less Hazardous Synthesis | Replacing alkyl halides with alcohols or dimethyl carbonate as alkylating agents. researchgate.net |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent for reactions. nih.gov |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, such as electrocatalytic methods. specchemonline.com |

| Use of Catalysis | Employing reusable heterogeneous catalysts (e.g., zeolites) or efficient homogeneous catalysts to reduce waste. google.com |

This table illustrates the application of key green chemistry principles to the synthetic methodologies for aniline derivatives.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 Aminomethyl N Ethyl N Methylaniline

The unique structure of 2-(aminomethyl)-N-ethyl-N-methylaniline, featuring both a primary aliphatic amine and a tertiary aromatic amine, gives rise to a rich and diverse reactivity profile. These two distinct amine functionalities can exhibit differential reactivity, allowing for selective chemical modifications.

Nucleophilic Reactivity of the Amine Functionality

The presence of lone pairs of electrons on both nitrogen atoms makes this compound a potent nucleophile. The primary aminomethyl group and the tertiary N-ethyl-N-methylanilino group can both participate in nucleophilic attack, though their reactivity differs based on steric hindrance and electronic effects.

The primary amine of this compound is readily acylated to form amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. youtube.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to lower steric hindrance and higher basicity, the primary amine is significantly more reactive than the tertiary aniline (B41778) nitrogen in this context.

Alternatively, amides can be formed directly from carboxylic acids using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govmasterorganicchemistry.com These reagents activate the carboxylic acid to facilitate the attack by the primary amine. masterorganicchemistry.com

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(2-(N-ethyl-N-methylamino)benzyl)acetamide | Nucleophilic Acyl Substitution |

| Benzoic Anhydride | N-(2-(N-ethyl-N-methylamino)benzyl)benzamide | Nucleophilic Acyl Substitution |

Both amine functionalities in this compound can undergo alkylation. The primary amine can be sequentially alkylated to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. dtic.milorganic-chemistry.org The tertiary aniline nitrogen can be directly alkylated to form a quaternary ammonium salt. google.comresearchgate.net The choice of alkylating agent and reaction conditions can allow for some degree of selectivity. For instance, using a limited amount of an alkyl halide would likely favor alkylation of the more nucleophilic primary amine. psu.edu An excess of a reactive alkylating agent like methyl iodide would likely lead to quaternization at both nitrogen centers. researchgate.net

Table 2: Potential Products from Alkylation and Quaternization

| Alkylating Agent | Possible Products |

|---|---|

| Methyl Iodide (1 eq.) | 2-((ethyl(methyl)amino)methyl)-N-ethyl-N-methylaniline |

| Methyl Iodide (excess) | 2-((ethyl(methyl)amino)methyl)-N,N-dimethylanilinium iodide; 2-((diethyl(methyl)amino)methyl)-N-ethyl-N-methylanilinium iodide |

Aromatic Electrophilic Substitution and Ortho-Directed Reactivity

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the N-ethyl-N-methylamino group and the aminomethyl group. chemistrysteps.combyjus.com The N-ethyl-N-methylamino group is a strong activating, ortho-, para-director due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance. scispace.com The aminomethyl group is a weaker activating, ortho-, para-director.

The powerful directing effect of the N-ethyl-N-methylamino group would be expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3, 5, and the carbon bearing the aminomethyl group). Given the steric hindrance at position 3, substitution is most likely to occur at position 5 (para to the N-ethyl-N-methylamino group).

However, under strongly acidic conditions, such as those used for nitration or sulfonation, the amine functionalities will be protonated to form ammonium ions (-NHR₂⁺, -CH₂NH₃⁺). These protonated groups are strongly deactivating and meta-directing. byjus.comstackexchange.com This can lead to a change in the regiochemical outcome of the reaction.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product (Non-acidic conditions) | Predicted Major Product (Acidic conditions) |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-(aminomethyl)-N-ethyl-N-methylaniline | 2-(Aminomethyl)-5-bromo-N-ethyl-N-methylaniline |

| Nitration | HNO₃/H₂SO₄ | Not typically performed directly due to oxidation | 2-(Aminomethyl)-N-ethyl-N-methyl-5-nitroaniline |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity. nih.govresearchgate.net The structure of this compound, with its two nucleophilic centers, makes it a suitable candidate for participation in certain MCRs, such as the Ugi and Passerini reactions. nih.govbaranlab.orgnih.gov

In a hypothetical Ugi four-component reaction, this compound could serve as the amine component. It could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex peptide-like structures or macrocyclic compounds, depending on whether one or both amine groups participate. The differential reactivity of the primary and tertiary amines could lead to selective transformations. For example, the primary amine could participate in the initial imine formation, with the tertiary amine potentially being involved in a subsequent intramolecular cyclization.

Role as a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. wikipedia.orgosi.lv Many effective chiral auxiliaries and ligands are derived from molecules containing two or more heteroatoms, such as 1,2-diamines or amino alcohols. nih.govthieme-connect.de

While there is no direct evidence of its use, the structure of this compound presents it as a potential precursor for chiral auxiliaries or ligands. nih.govnih.gov If the racemic compound were resolved into its individual enantiomers, or if one of the amine functionalities were modified with a chiral group, the resulting molecule could be investigated for its ability to induce stereoselectivity in asymmetric transformations. The fixed ortho-relationship between the two nitrogen centers is a common feature in many bidentate chiral ligands used in transition-metal catalysis.

Oxidative and Reductive Transformations

The functionalities within this compound are susceptible to both oxidation and reduction.

Oxidative Transformations: The tertiary aniline nitrogen is prone to oxidation, which can lead to the formation of an N-oxide. This type of transformation is known for the related compound, N-ethyl-N-methylaniline. The primary amine can also be oxidized under various conditions, potentially leading to imines or other nitrogen-containing functional groups. Stronger oxidizing agents could lead to more complex oxidative coupling reactions or even degradation of the aromatic ring.

Reductive Transformations: The aromatic ring of this compound can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon can reduce the benzene ring to a cyclohexane (B81311) ring. organic-chemistry.orglibretexts.org This would result in the formation of 2-(aminomethyl)-N-ethyl-N-methylcyclohexanamine. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of aromatic rings, which would yield a cyclohexadiene derivative. lumenlearning.comlibretexts.org

Computational and Theoretical Investigations of 2 Aminomethyl N Ethyl N Methylaniline

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in describing the electronic landscape of a molecule. For 2-(aminomethyl)-N-ethyl-N-methylaniline, these studies would reveal how the interplay of the aminomethyl, ethyl, and methyl substituents on the aniline (B41778) core influences its electronic properties and, consequently, its reactivity.

The electronic nature of the substituents on an aniline ring significantly impacts the charge distribution and reactivity. The N-ethyl-N-methylamino group is a strong electron-donating group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack. Conversely, the aminomethyl group at the ortho position can exhibit more complex behavior.

Key reactivity descriptors that can be calculated include:

Partial Atomic Charges: These values indicate the distribution of electron density across the molecule. In substituted anilines, the partial charge on the amine nitrogen is a crucial predictor of its basicity and reactivity. For this compound, the nitrogen of the N-ethyl-N-methylamino group is expected to have a significant negative partial charge, making it a primary site for protonation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would likely show regions of negative potential around the two nitrogen atoms, indicating their nucleophilic character and sites for electrophilic attack.

Fukui Functions: These descriptors help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates strong electron-donating ability, susceptible to oxidation. |

| LUMO Energy | Relatively Low | Can accept electrons, but less readily than electron-deficient systems. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

| Partial Charge on N1 (amino) | Negative | A likely site for protonation and hydrogen bonding. |

| Partial Charge on N2 (aminomethyl) | Negative | Another nucleophilic center, its reactivity influenced by steric factors. |

| Most Nucleophilic Site | N1 (amino) | Due to the combined electron-donating effect of the ethyl and methyl groups. |

| Most Electrophilic Site | Aromatic carbons | Activated towards electrophilic substitution at ortho and para positions relative to the N-ethyl-N-methylamino group. |

Note: The values in this table are qualitative predictions based on the known effects of the substituent groups.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotations around the C-N bonds and the C-C bond of the aminomethyl group give rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A key feature of this molecule is the presence of an ortho substituent, which can lead to the "ortho-effect." This effect is a combination of steric and electronic factors that can influence the molecule's conformation and reactivity in ways not predicted by simple additive models. The proximity of the aminomethyl group to the N-ethyl-N-methylamino group can lead to steric hindrance, influencing the pyramidalization of the amino nitrogen and the rotational barriers of the substituents.

The potential energy surface of this compound would be complex, with multiple local minima corresponding to different stable conformers. Computational methods like Density Functional Theory (DFT) can be used to map this landscape, providing insights into the preferred shapes of the molecule in the gas phase. Intramolecular hydrogen bonding between the hydrogen atoms of the aminomethyl group and the nitrogen of the N-ethyl-N-methylamino group could also play a role in stabilizing certain conformations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, the behavior of this compound in a condensed phase (like a solvent) can be significantly different. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in solution and their interactions with the surrounding environment.

MD simulations would involve placing one or more molecules of this compound in a box of solvent molecules (e.g., water, ethanol) and simulating their movements over time based on classical mechanics. These simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound, polar solvent molecules would be expected to form hydrogen bonds with the two nitrogen atoms.

Conformational Dynamics: How the molecule samples different conformations in solution. The presence of a solvent can alter the relative energies of different conformers and the barriers between them.

Intermolecular Interactions: The nature and strength of interactions between solute molecules. At higher concentrations, this compound molecules can interact with each other through van der Waals forces and potentially hydrogen bonding.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates.

For example, one could model the protonation of this compound. Calculations would likely confirm that the nitrogen of the N-ethyl-N-methylamino group is the more basic site. The transition state for the proton transfer could be located, and the activation energy for the process could be calculated.

Another area of interest would be its reactivity in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org Due to the strong activating nature of the N-ethyl-N-methylamino group, substitution is expected to occur at the positions ortho and para to this group. chemistrysteps.comlibretexts.org However, the existing aminomethyl group at one of the ortho positions would sterically hinder attack at that site. Therefore, the para position would be the most likely site for electrophilic attack. Computational modeling could quantify the relative activation energies for attack at different positions on the aromatic ring, providing a theoretical basis for the observed regioselectivity.

Advanced Analytical Techniques for Mechanistic and Structural Probing of 2 Aminomethyl N Ethyl N Methylaniline Systems

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of chemical reactions by providing the exact mass of reactants, intermediates, products, and byproducts with high precision. This allows for the unambiguous determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS are particularly suited for analyzing complex reaction mixtures containing aniline (B41778) derivatives.

In the synthesis or subsequent N-alkylation reactions involving 2-(aminomethyl)-N-ethyl-N-methylaniline, HRMS can be employed to track key species. researchgate.netorganic-chemistry.org For instance, by analyzing aliquots of the reaction mixture over time, it is possible to identify transient intermediates, which provides direct evidence for a proposed reaction mechanism. acs.org Mass spectrometric studies on the alkylation of anilines have demonstrated the ability to detect key catalytic intermediates and support specific mechanistic pathways. acs.orgmcmaster.ca Fragmentation analysis (MS/MS) can further confirm the structure of these intermediates by breaking them down into predictable smaller ions. nist.gov

Table 1: Hypothetical HRMS Data for Monitoring a Reaction Involving this compound

| Observed m/z | Calculated Formula | Calculated Mass (Da) | Assignment |

| 165.1386 | C₁₀H₁₇N₂⁺ | 165.1386 | Protonated this compound [M+H]⁺ |

| 179.1543 | C₁₁H₁₉N₂⁺ | 179.1543 | Methylated Product [M+CH₃]⁺ |

| 193.1699 | C₁₂H₂₁N₂⁺ | 193.1699 | Ethylated Product [M+C₂H₅]⁺ |

| 351.2591 | C₂₀H₃₁N₄⁺ | 351.2594 | Dimeric Species [2M+H]⁺ |

This table is a representative example and not based on experimental data for this specific compound.

Multi-Nuclear NMR Spectroscopy for Stereochemical and Dynamic Analysis

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments would provide a complete picture of its covalent framework and stereochemistry.

¹H NMR spectra reveal the number of distinct proton environments and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. nih.govnih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, which is influenced by substituents on the aniline ring. znaturforsch.comresearchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals.

For stereochemical analysis, particularly if chiral derivatives are synthesized, NMR in the presence of chiral resolving agents can be used to determine enantiomeric excess. nih.gov This method relies on the formation of diastereomeric complexes that are distinguishable in the NMR spectrum. nih.gov Dynamic NMR experiments can also probe conformational changes or restricted rotation around bonds, such as the C-N bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (C3-C6) | 6.7 - 7.3 (m, 4H) | 115 - 130 |

| N-CH₂-Ethyl | 3.35 (q, 2H) | ~45 |

| CH₃-Ethyl | 1.10 (t, 3H) | ~12 |

| N-CH₃ | 2.86 (s, 3H) | ~38 |

| Ar-CH₂-NH₂ | 3.85 (s, 2H) | ~46 |

| NH₂ | 1.70 (br s, 2H) | - |

| C1 (Ar-N) | - | ~148 |

| C2 (Ar-CH₂) | - | ~135 |

Note: These are plausible, predicted values based on data for N-ethyl-N-methylaniline chemicalbook.com, substituted anilines rsc.org, and general NMR principles. They are not experimentally verified data.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, forming derivatives or co-crystals can facilitate crystallographic analysis. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

The analysis would reveal the three-dimensional arrangement of the molecule, including the conformation of the ethyl and methyl groups relative to the aniline ring. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the primary aminomethyl group and the packing of molecules in the crystal lattice. nih.gov The study of aniline derivatives has shown that crystal packing is often governed by a network of hydrogen bonds and other non-covalent interactions. researchgate.net

Table 3: Plausible Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N (aniline) bond length | 1.41 Å |

| C-N (ethyl) bond length | 1.46 Å |

| C-C-N-C torsion angle | 175° |

| H-bond (N-H···N) distance | 2.9 Å |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystal structure analysis.

Spectroscopic Methods for Investigating Ligand-Metal Interactions

The presence of two nitrogen atoms (the tertiary aniline nitrogen and the primary aminomethyl nitrogen) makes this compound a potential bidentate ligand for metal ions. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are effective methods for studying the formation and nature of metal-ligand complexes. mdpi.comnih.gov

UV-Vis spectroscopy can monitor the complexation process. The electronic absorption bands of the aniline chromophore (typically π→π* and n→π* transitions) are sensitive to the coordination of a metal ion. mdpi.comresearchgate.net Upon complexation, these bands may exhibit a shift in wavelength (bathochromic or hypsochromic shift) and a change in molar absorptivity (hyperchromic or hypochromic effect), indicating an alteration in the electronic structure of the ligand. ajrsp.comnih.gov

FTIR spectroscopy provides direct evidence of which functional groups are involved in metal binding. nih.gov Coordination of the nitrogen atoms to a metal center would cause a shift in the stretching frequencies of the C-N and N-H bonds. impactfactor.org Crucially, the formation of a metal-ligand bond would give rise to new, low-frequency absorption bands in the far-IR region, corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations. impactfactor.orgresearchgate.net

Table 4: Expected Spectroscopic Changes upon Metal Complexation

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

| UV-Vis | Absorption maxima at ~250 nm and ~300 nm | Shift in λₘₐₓ and change in absorbance intensity |

| FTIR | ν(N-H) stretch at ~3350 cm⁻¹; ν(C-N) stretch at ~1340 cm⁻¹ | Shift of ν(N-H) and ν(C-N) bands to lower or higher frequencies |

| FTIR (Far-IR) | No significant bands | Appearance of new bands corresponding to ν(M-N) vibrations (e.g., 400-500 cm⁻¹) |

This table summarizes general expectations for spectroscopic changes upon ligand coordination to a metal ion.

Applications of 2 Aminomethyl N Ethyl N Methylaniline in Specialized Chemical Fields Excluding Clinical and Pharmaceutical End Product Applications

Role as a Ligand Precursor in Coordination Chemistry

The molecular architecture of 2-(aminomethyl)-N-ethyl-N-methylaniline, which contains two nitrogen atoms positioned to act as electron-pair donors, makes it an excellent candidate for a bidentate ligand in coordination chemistry. These nitrogen-based ligands are crucial in forming stable complexes with a wide range of metal ions. nih.gov The primary aminomethyl group and the tertiary aniline (B41778) nitrogen can coordinate with a single metal center to form a stable five-membered chelate ring, a favored configuration in coordination compounds.

The synthesis of metal complexes using this compound as a ligand typically involves reacting it with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be manipulated to control the resulting coordination geometry. The ethyl and methyl groups attached to the aniline nitrogen introduce specific steric and electronic effects that influence the stability, solubility, and reactivity of the final metal complex. rsc.org

Polytopic ligands, those with multiple binding sites, are foundational to modern coordination chemistry, enabling the creation of both mononuclear and polynuclear complexes. nih.govresearchgate.net While specific research on this compound is not extensively detailed in readily available literature, its structural similarity to other N,N-chelating ligands allows for well-founded predictions of its coordination behavior with various transition metals. For instance, reactions with square planar-preferring ions like palladium(II) and platinum(II) would be expected to yield neutral complexes, whereas reactions with metals that favor octahedral geometries, such as copper(II) or rhodium(III), would likely result in cationic complexes with multiple ligands.

| Metal Ion | Example Complex Formula | Anticipated Coordination Geometry |

|---|---|---|

| Palladium(II) | [Pd(L)Cl₂] | Square Planar |

| Platinum(II) | [Pt(L)Cl₂] | Square Planar |

| Copper(II) | Cu(L)₂₂ | Distorted Octahedral |

| Rhodium(III) | [Rh(L)₂Cl₂]Cl | Octahedral |

Metal complexes are central to the field of catalysis, and the ligand's structure plays a critical role in the catalyst's performance. nih.gov The development of catalysts often requires strong electronic coupling and cooperation between the metal center and the coordinating ligands. researchgate.net The steric and electronic environment provided by ligands like this compound can be fine-tuned to enhance catalytic activity and selectivity for specific chemical transformations.

Complexes of palladium featuring N-donor ligands are widely used as catalysts in cross-coupling reactions, which are fundamental to synthetic organic chemistry. A palladium complex of this compound would be a candidate for such reactions, where the ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. Similarly, rhodium complexes are known for their catalytic prowess in hydrogenation and hydroformylation reactions. The chelation of this ligand to a rhodium center would create a stable, well-defined active site, potentially leading to efficient and selective catalysis.

Utility in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.comresearchgate.net In this context, this compound can serve as a versatile guest molecule for various macrocyclic hosts. Its structure offers multiple points of interaction: the primary amine can act as a hydrogen bond donor, the tertiary amine as a hydrogen bond acceptor, the aromatic ring can participate in π-π stacking, and the aliphatic ethyl and methyl groups can engage in hydrophobic or van der Waals interactions.

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules within their cavities, forming host-guest complexes. nih.govnih.gov The encapsulation of this compound would be driven by a combination of these non-covalent forces, with the size and shape compatibility between the host and guest being a critical factor. researchgate.net The study of such systems provides fundamental insights into molecular recognition, which is key to designing sensors, molecular machines, and controlled-release systems. mdpi.com

Integration into Polymer and Material Science Applications

The functional groups on this compound make it a useful building block for creating advanced polymers and functional materials.

Polymers containing amine groups are highly valued for their ability to be functionalized further. rsc.org The primary amine of this compound allows it to be readily incorporated as a monomer into various polymer backbones. For example, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymer would feature pendant N-ethyl-N-methylaniline groups along its chain, which could confer specific properties such as increased solubility in certain solvents or the ability to chelate metal ions. mdpi.com

Furthermore, because the molecule possesses two distinct amine functionalities, it can act as a cross-linking agent. nih.gov When introduced during the polymerization of other monomers, it can form covalent bonds that bridge different polymer chains, creating a three-dimensional network. This cross-linking process generally enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

The ability to modify the surface of materials is crucial for a vast range of applications. The amine groups of this compound provide a chemical handle for its covalent attachment to various substrates. For instance, solid supports like silica (B1680970) or certain polymers can be pre-functionalized with reactive groups (e.g., epoxides, isocyanates) that can then react with the primary amine of the molecule to permanently graft it onto the surface.

Future Perspectives and Emerging Research Avenues for 2 Aminomethyl N Ethyl N Methylaniline

Development of Novel Synthetic Routes with Enhanced Sustainability

While 2-(aminomethyl)-N-ethyl-N-methylaniline is commercially available, the development of novel and more sustainable synthetic routes remains a key area for future research. Current industrial syntheses of aniline (B41778) derivatives often rely on methods that may not align with the principles of green chemistry. Future efforts could focus on the following:

Greener Precursors and Reagents: Exploration of bio-based feedstocks or less hazardous starting materials to replace traditional petroleum-derived precursors would be a significant step towards sustainability.

Catalytic C-H Amination: Direct C-H functionalization of simpler, readily available N,N-dialkylanilines would represent a highly atom-economical approach. Research into palladium-catalyzed N-alkylation reactions offers a potential pathway for more efficient synthesis. chemrxiv.org

Mechanochemical Methods: Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. rsc.org Investigating the mechanochemical synthesis of this compound could lead to a more environmentally friendly production process.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, potentially lower carbon footprint. | Identification of suitable biological precursors and development of efficient conversion pathways. |

| Direct C-H Amination | High atom economy, reduced waste generation. | Design of selective and efficient catalysts for ortho-aminomethylation. |

| Mechanochemistry | Solvent-free, reduced energy consumption, potentially faster reaction times. | Optimization of reaction conditions (e.g., milling frequency, time) and scalability. |

Exploration of New Catalytic Systems and Methodologies

The presence of two distinct nitrogen centers—a primary amine and a tertiary aniline nitrogen—makes this compound a compelling candidate for applications in catalysis, both as a ligand and as a catalyst itself.

Ligand Synthesis for Transition Metal Catalysis: The ortho-aminomethyl group can act as a coordinating arm, forming bidentate or even tridentate ligands with transition metals. These novel ligands could be screened for activity in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The steric and electronic properties of the N-ethyl-N-methylamino group would likely influence the catalytic activity and selectivity of the resulting metal complexes.

Organocatalysis: The basic nitrogen atoms of this compound could enable it to function as an organocatalyst. Future research could explore its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, and other base-catalyzed transformations.

Bifunctional Catalysis: The presence of both a primary and a tertiary amine opens up the possibility of developing bifunctional catalysts, where one nitrogen atom activates one substrate while the other activates a co-reactant.

Potential catalytic applications are summarized in the following table:

| Catalytic Role | Potential Reaction Types | Research Direction |

| Ligand | Cross-coupling, hydrogenation, polymerization | Synthesis and characterization of metal complexes; screening for catalytic activity. |

| Organocatalyst | Aldol condensation, Michael addition | Investigation of catalytic efficiency and stereoselectivity in various organic reactions. |

| Bifunctional Catalyst | Tandem or cascade reactions | Design of reactions that can leverage the dual amine functionality for enhanced efficiency. |

Advanced Computational Predictions for Novel Reactivity

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding experimental work and accelerating discovery.

Conformational Analysis and Reactivity Mapping: Detailed computational studies can elucidate the preferred conformations of the molecule and map its electrostatic potential and frontier molecular orbitals. This information can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions.

Ligand-Metal Interactions: Density Functional Theory (DFT) calculations can be employed to model the interactions between this compound (as a ligand) and various metal centers. These studies can predict binding energies, geometries, and electronic structures of the resulting complexes, providing insights into their potential catalytic activity.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic properties such as NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of new derivatives and reaction products.

A summary of computational research avenues is provided below:

| Computational Method | Research Goal | Expected Outcome |

| DFT Calculations | Predict reactivity, model ligand-metal interactions. | Understanding of reaction mechanisms, design of novel catalysts. |

| Molecular Dynamics | Simulate conformational flexibility and solvent effects. | Insight into the dynamic behavior of the molecule in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic or heterogeneous catalytic processes. | Elucidation of complex reaction pathways involving the molecule. |

Expansion into Optoelectronic or Sensor Applications

The inherent electronic properties of the aniline scaffold, combined with the potential for functionalization, make this compound an intriguing candidate for development in optoelectronics and sensor technology.

Synthesis of Conjugated Polymers: The primary amine of the aminomethyl group provides a reactive handle for polymerization. By reacting it with suitable comonomers, novel conjugated polymers incorporating the N,N-dialkylaniline moiety could be synthesized. The electronic properties of these polymers could be tuned by the choice of comonomer, potentially leading to materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research on polyaniline derivatives has shown their potential in such applications. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.net

Fluorescent Sensors: The aniline core can be part of a fluorophore system. The aminomethyl group could act as a recognition site for specific analytes. Binding of an analyte could induce a change in the fluorescence properties of the molecule, forming the basis for a chemical sensor. For instance, the nitrogen atoms could coordinate with metal ions, leading to a detectable change in fluorescence.

Chemiresistive Sensors: Polymers derived from this compound could be used to create chemiresistive sensors. The conductivity of such polymers could be modulated by the adsorption of specific gas molecules, such as ammonia (B1221849) or volatile organic compounds (VOCs), providing a basis for a sensing device. Studies on other polyaniline derivatives have demonstrated their sensitivity to various gases. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.net

Potential applications in materials science are outlined in the table below:

| Application Area | Material Type | Principle of Operation |

| Optoelectronics | Conjugated Polymers | Charge transport and light emission/absorption in devices like OLEDs and OPVs. |

| Fluorescent Sensors | Functionalized Fluorophores | Analyte binding induces a change in fluorescence intensity or wavelength. |

| Chemiresistive Sensors | Conductive Polymers | Adsorption of analytes modulates the electrical resistance of the polymer film. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(aminomethyl)-N-ethyl-N-methylaniline, and what reaction conditions ensure high yield?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation . For reductive amination, react 2-(aminomethyl)aniline with ethyl methyl ketone using sodium cyanoborohydride in methanol/ethanol under mild conditions (30–50°C, 12–24 hrs). For alkylation, use ethyl iodide and methyl iodide with potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hrs. Monitor progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ethyl (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.5–3.0 ppm, quartet for CH₂) and methyl (δ 3.0–3.3 ppm, singlet) groups on nitrogen. The aromatic protons (δ 6.5–7.5 ppm) and aminomethyl (δ 3.8–4.2 ppm) are key.

- IR : Look for N–H stretches (~3300 cm⁻¹) and C–N stretches (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z = 178.2 (C₁₁H₁₈N₂) and fragmentation patterns (e.g., loss of ethyl/methyl groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aromatic ring or nitrogen) influence the biological activity of this compound?

- Methodological Answer : Comparative studies on analogs (e.g., benzyl vs. ethyl groups) show that electron-donating substituents on the aromatic ring enhance antimicrobial activity, while bulky alkyl groups on nitrogen improve selectivity for enzyme inhibition. For example, replacing ethyl with benzyl (as in 2-(aminomethyl)-N-benzyl-N-methylaniline) increases anticancer activity by 30% in vitro due to enhanced lipophilicity . Design derivatives using computational tools (e.g., DFT for steric/electronic effects) and validate via enzyme assays (e.g., IC₅₀ measurements).

Q. What mechanistic insights explain the compound’s role in coordination chemistry or sensor design?

- Methodological Answer : The aminomethyl and tertiary amine groups enable metal coordination . For instance, analogs like ZP4 (a Zn²⁺ sensor) use a bis(pyridylmethyl)aminomethyl-N-methylaniline backbone to bind metals via a tetradentate ligand system. The compound’s nitrogen atoms participate in photoinduced electron transfer (PET) quenching , which is reversed upon metal binding, causing fluorescence enhancement. Apply similar strategies to develop this compound-based sensors for Cu²⁺ or Fe³⁺ .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or cellular models (e.g., cancer cell line heterogeneity). Standardize protocols:

- Use identical solvent systems (e.g., DMSO concentration ≤0.1%).

- Validate results across ≥3 cell lines (e.g., MCF-7, HeLa, A549).

- Control for redox interference (e.g., compound auto-oxidation) via ESR spectroscopy.

Cross-reference with structural analogs (e.g., N,N-dimethylaniline derivatives) to identify trends .

Methodological Considerations

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- Use antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidation of the aminomethyl group.

- Store solutions in acidic buffers (pH 4–5) to protonate the amine, reducing nucleophilic degradation.

- Avoid prolonged exposure to light (use amber vials) .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Perform docking simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450).

- Focus on hydrogen bonding (amine to active-site residues) and hydrophobic interactions (ethyl/methyl groups).

- Validate predictions via mutagenesis studies (e.g., alanine scanning of binding pockets) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation.

- Store under nitrogen atmosphere to prevent oxidation.

- Dispose of waste via incineration (≥1000°C) to avoid aromatic amine byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.